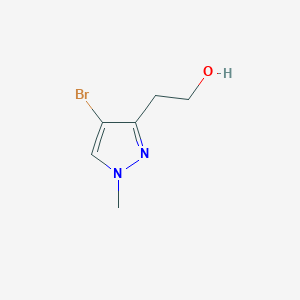

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Description

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and an ethanol moiety at position 2. Its molecular formula is C₆H₉BrN₂O, with a molecular weight of 205.06 g/mol. The compound is of interest in medicinal chemistry and agrochemical research due to the versatility of the pyrazole scaffold and the reactivity imparted by the bromine substituent.

Properties

IUPAC Name |

2-(4-bromo-1-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-9-4-5(7)6(8-9)2-3-10/h4,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORWQFJSFQMBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the bromination of 1-methylpyrazole followed by the introduction of an ethan-1-ol group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methylpyrazole. This intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazole ring or the ethan-1-ol group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to substitute the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the ethan-1-ol group.

Reduction: Modified pyrazole derivatives or reduced ethan-1-ol group products.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity. The introduction of the bromine substituent may enhance this property, making 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol a candidate for further studies in developing antimicrobial agents.

Anti-inflammatory Effects

Some studies have suggested that compounds containing pyrazole structures can exhibit anti-inflammatory effects. This makes this compound a subject of interest for pharmaceutical research aimed at treating inflammatory diseases.

Pharmaceutical Applications

Drug Development

Due to its unique structure, this compound can serve as a scaffold for drug development. Researchers are exploring its potential as a lead compound in synthesizing new pharmaceuticals targeting various diseases, particularly those related to inflammation and infection.

Analytical Chemistry

The compound can also be used in analytical chemistry as a standard reference material for developing methods to quantify pyrazole derivatives in biological samples. Its distinct chemical properties allow for the establishment of reliable analytical protocols.

Agrochemical Applications

Pesticide Development

The compound's biological activity suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The effectiveness of pyrazole derivatives against certain pests can be investigated to develop safer and more effective agricultural chemicals.

Case Studies

Several studies have highlighted the applications of pyrazole derivatives similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using pyrazole derivatives. |

| Study B | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models treated with pyrazole compounds. |

| Study C | Pesticide Efficacy | Reported effective pest control with minimal environmental impact from pyrazole-based pesticides. |

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol with structurally related pyrazole derivatives:

Biological Activity

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by various research findings and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 205.06 g/mol. It features a bromine atom at the 4-position of the pyrazole ring, which can influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant inhibitory effects on various cancer cell lines. A notable study demonstrated that derivatives of 1H-pyrazole could inhibit the growth of lung, brain, colorectal, renal, prostate, and pancreatic cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 2-(4-Bromo-1-methyl-pyrazol) | MDA-MB-231 (Breast) | 0.064 |

| HepG2 (Liver) | 0.115 | |

| A549 (Lung) | 0.090 |

This table summarizes the IC50 values for selected cancer cell lines treated with pyrazole derivatives, indicating their potency.

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this compound have been evaluated for anti-inflammatory activity. A review indicated that certain pyrazoles exhibit promising anti-inflammatory effects with IC50 values comparable to standard treatments such as diclofenac sodium .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| Pyrazole Derivative A | 60.56 |

| Pyrazole Derivative B | 57.24 |

| Diclofenac Sodium | 54.65 |

This table illustrates the comparative anti-inflammatory activity of various pyrazole compounds.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The bromine substitution may enhance binding affinity to specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Evidence suggests that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : These compounds may trigger apoptotic pathways in malignant cells, promoting programmed cell death.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives:

Case Study 1: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, treatment with a pyrazole derivative led to a significant reduction in cell viability and induced apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Colorectal Cancer

Another investigation focused on colorectal cancer cells showed that a related pyrazole compound effectively inhibited cell migration and invasion, suggesting potential for metastasis prevention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.